
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, with two trifluoromethyl groups and a methyl group attached to the ring.
Méthodes De Préparation
The synthesis of 4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one can be achieved through several synthetic routes. One common method involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol. This approach utilizes an effective intramolecular ring closure to rapidly access the oxazolidinone scaffold . The reaction conditions typically involve the use of chiral auxiliaries and specific reagents to ensure stereoselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazolidinone derivatives, while reduction may lead to the formation of amine derivatives .
Applications De Recherche Scientifique
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its unique structure makes it an important intermediate in the development of pharmaceuticals, particularly as chiral auxiliaries in asymmetric synthesis . In biology and medicine, oxazolidinone derivatives are known for their antibacterial properties, making them potential candidates for the development of new antibiotics . Additionally, this compound is used in the study of molecular interactions and mechanisms of action in various biochemical pathways.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial properties, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, ultimately leading to bacterial cell death. The presence of trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to effectively penetrate bacterial cell membranes and reach its target sites.
Comparaison Avec Des Composés Similaires
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and efficacy . Linezolid, for example, is a well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections . Tedizolid is another oxazolidinone derivative with enhanced potency and a broader spectrum of activity . The unique combination of trifluoromethyl and methyl groups in this compound distinguishes it from these compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Propriétés
Formule moléculaire |
C6H5F6NO2 |
|---|---|
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
4-methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H5F6NO2/c1-2-3(14)15-4(13-2,5(7,8)9)6(10,11)12/h2,13H,1H3 |
Clé InChI |
QGCACAZTPOOTIX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC(N1)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



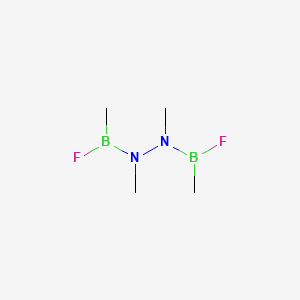
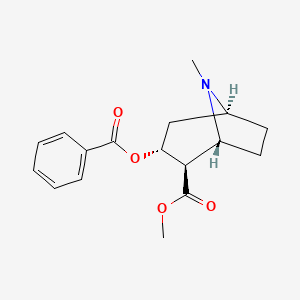
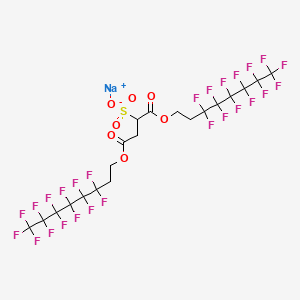

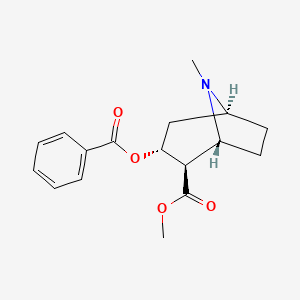
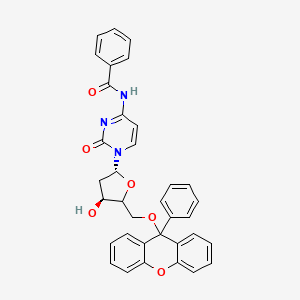
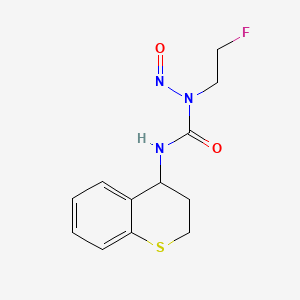
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
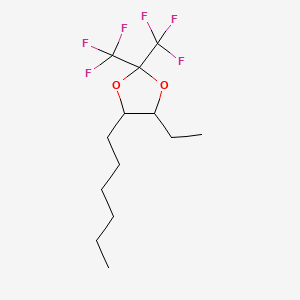
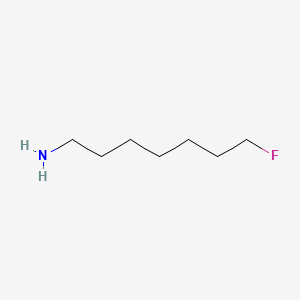
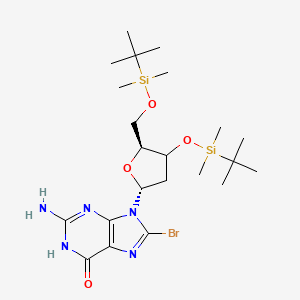
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)

